Cas no 1805324-13-3 (2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine)

2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine
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- インチ: 1S/C8H6F5NO/c1-15-4-2-5(8(11,12)13)6(7(9)10)14-3-4/h2-3,7H,1H3
- InChIKey: OLDKCPDHCNYKBR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CN=C1C(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 208
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078383-500mg |
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine |
1805324-13-3 | 97% | 500mg |
$831.30 | 2022-04-01 | |
Alichem | A029078383-1g |
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine |
1805324-13-3 | 97% | 1g |
$1,564.50 | 2022-04-01 | |
Alichem | A029078383-250mg |
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine |
1805324-13-3 | 97% | 250mg |
$494.40 | 2022-04-01 |
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridineに関する追加情報
2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1805324-13-3) is a highly specialized organic molecule belonging to the pyridine derivative family. This compound has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique structural properties and potential applications. The molecule's structure is characterized by a pyridine ring substituted with a difluoromethyl group at position 2, a methoxy group at position 5, and a trifluoromethyl group at position 3. These substituents contribute to its distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of fluorinated groups in 2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine enhances its lipophilicity and stability, which are critical factors for drug candidates. For instance, researchers have explored the use of this compound as a potential lead molecule in anti-cancer drug development, where its ability to modulate specific cellular pathways has shown promising results.
In the agricultural sector, pyridine derivatives like this compound are being investigated for their pesticidal properties. The trifluoromethyl group, in particular, is known to confer resistance to metabolic degradation in insects, making it a valuable component in the design of eco-friendly pesticides. Recent advancements in green chemistry have further emphasized the need for sustainable synthesis methods for such compounds, ensuring their environmental compatibility while maintaining their efficacy.
The synthesis of 2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine involves a multi-step process that typically includes nucleophilic substitution, Friedel-Crafts alkylation, and fluorination reactions. These steps require precise control over reaction conditions to achieve high yields and purity. Researchers have recently developed more efficient synthetic routes using microwave-assisted synthesis and catalytic systems, which not only reduce reaction times but also minimize waste generation.
From a materials science perspective, this compound has potential applications in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, influenced by the electron-withdrawing fluorinated groups, make it a candidate for use in optoelectronic devices. Ongoing research is focused on optimizing its photoluminescent properties and stability under operational conditions.
In conclusion, 2-(Difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1805324-13-3) stands as a testament to the versatility of pyridine derivatives in modern chemistry. Its unique structure and functional groups make it a valuable asset across multiple disciplines, driving innovation in drug discovery, agriculture, and materials science. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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